molecular formula C12H14N4 B14166525 (2-Benzyl-6-methylpyrimidin-4-yl)hydrazine CAS No. 143954-30-7

(2-Benzyl-6-methylpyrimidin-4-yl)hydrazine

Cat. No.: B14166525
CAS No.: 143954-30-7
M. Wt: 214.27 g/mol
InChI Key: REBANYFVYSPEOR-UHFFFAOYSA-N
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Description

(2-Benzyl-6-methylpyrimidin-4-yl)hydrazine is a compound belonging to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond. This compound features a pyrimidine ring substituted with a benzyl group at the 2-position and a methyl group at the 6-position, along with a hydrazine moiety at the 4-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzyl-6-methylpyrimidin-4-yl)hydrazine typically involves the reaction of 2-benzyl-6-methylpyrimidine with hydrazine hydrate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction proceeds through nucleophilic substitution, where the hydrazine moiety replaces a leaving group (often a halogen) on the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Benzyl-6-methylpyrimidin-4-yl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form azo compounds.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Benzyl-6-methylpyrimidin-4-yl)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Benzyl-6-methylpyrimidin-4-yl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pyrimidine ring can interact with nucleic acids and proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine
  • Benzyl-(4-chloro-6-methylpyrimidin-2-yl)amine
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

(2-Benzyl-6-methylpyrimidin-4-yl)hydrazine is unique due to the presence of both a hydrazine moiety and a substituted pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

143954-30-7

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

(2-benzyl-6-methylpyrimidin-4-yl)hydrazine

InChI

InChI=1S/C12H14N4/c1-9-7-12(16-13)15-11(14-9)8-10-5-3-2-4-6-10/h2-7H,8,13H2,1H3,(H,14,15,16)

InChI Key

REBANYFVYSPEOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)CC2=CC=CC=C2)NN

solubility

29.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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